molecular formula C20H19ClN2O4 B394231 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 355142-94-8

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B394231
CAS No.: 355142-94-8
M. Wt: 386.8g/mol
InChI Key: GSOOVEFEHVITGG-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrrolidinyl ring, a chlorophenyl group, and a methoxybenzyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and methoxybenzyl groups are then introduced via substitution reactions, often using reagents such as chlorobenzene and methoxybenzyl chloride. The final step involves the acylation of the pyrrolidinyl ring to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinyl derivatives and acetamide analogs, such as:

  • N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methylbenzyl)acetamide
  • N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-ethoxybenzyl)acetamide

Uniqueness

What sets N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

355142-94-8

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H19ClN2O4/c1-13(24)22(12-14-3-9-17(27-2)10-4-14)18-11-19(25)23(20(18)26)16-7-5-15(21)6-8-16/h3-10,18H,11-12H2,1-2H3

InChI Key

GSOOVEFEHVITGG-UHFFFAOYSA-N

SMILES

CC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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